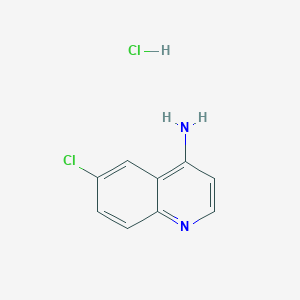

4-Amino-6-chloroquinoline hydrochloride

Description

Overview of Quinolines as Fundamental Heterocyclic Scaffolds in Organic Chemistry

Quinolines are a prominent class of heterocyclic compounds characterized by a fused bicyclic structure composed of a benzene (B151609) ring and a pyridine (B92270) ring. nih.gov Also known as 1-azanaphthalene, this scaffold is a cornerstone in organic and medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological properties. nih.govresearchgate.netnih.gov The quinoline (B57606) nucleus is considered a "privileged scaffold" because its structure is a key component in many established drugs. thesciencein.orgconsensus.app

The chemical reactivity of the quinoline ring is complex; it can undergo electrophilic substitution reactions, similar to benzene, and nucleophilic substitution reactions, particularly on the pyridine ring. nih.gov The nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids. nih.gov This combination of structural rigidity, aromaticity, and electronic properties makes the quinoline scaffold an ideal framework for designing molecules that can interact with biological targets. nih.gov

Table 1: Key Characteristics of the Quinoline Scaffold

| Feature | Description |

| Structure | Bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. nih.gov |

| Chemical Nature | Aromatic, weakly basic tertiary amine. nih.gov |

| Reactivity | Undergoes both electrophilic and nucleophilic substitution reactions. nih.gov |

| Significance | Foundational core in many natural products (e.g., quinine) and synthetic drugs. nih.govmmv.org |

| Applications | Used in the development of compounds with a broad spectrum of biological activities. nih.gov |

Historical Context of 4-Amino-6-chloroquinoline Hydrochloride Discovery and Initial Chemical Investigations

While specific historical records detailing the first synthesis of this compound are not prominently documented, its origins are intrinsically linked to the extensive research into 4-aminoquinoline (B48711) derivatives as antimalarial agents in the early-to-mid 20th century. The impetus for this research was the scarcity of quinine, a natural alkaloid from the cinchona tree, during World War II. mmv.orgtaylorandfrancis.com

This shortage drove chemists to find synthetic alternatives. German scientists in 1934 first synthesized a 4-aminoquinoline compound named Resochin, which would later be known as chloroquine (B1663885). mmv.org This discovery marked the birth of the 4-aminoquinoline class of compounds. mmv.org Subsequent investigations by American researchers during the war, who had obtained a related German compound, led to the refinement and large-scale use of chloroquine. mmv.org

The success of chloroquine, which has a 7-chloro-4-aminoquinoline core, spurred extensive investigation into the structure-activity relationships of related molecules. nih.gov Chemists synthesized and studied a multitude of analogues, modifying the substituents on the quinoline ring and the nature of the amino side chain to improve properties. It was within this intensive period of chemical exploration that various substituted chloro- and amino-quinolines, including the 6-chloro-4-aminoquinoline structure, were likely first synthesized and characterized as intermediates or potential drug candidates.

Significance of the 4-Amino-6-chloroquinoline Moiety as a Synthetic Building Block and Reaction Substrate

The 4-Amino-6-chloroquinoline moiety is a highly valued building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. chemimpex.com The chlorine atom at the 4-position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction is a cornerstone for preparing a vast range of 4-aminoquinoline derivatives, as the chlorine acts as an effective leaving group that can be displaced by various nucleophiles, especially amines. nih.gov

This reactivity allows chemists to readily introduce diverse side chains at the 4-position, which is a common strategy for tuning the biological activity of the resulting molecules. nih.govnih.gov The synthesis of complex 4-aminoquinolines often begins with a corresponding 4-chloroquinoline (B167314) intermediate. nih.gov

Table 2: Common Reactions Involving the 4-Amino-6-chloroquinoline Moiety

| Reaction Type | Description |

| Nucleophilic Aromatic Substitution (SNAr) | The chlorine at the C-4 position is displaced by a nucleophile (e.g., an alkylamine or aniline) to form a new C-N bond. This is the most common method for synthesizing 4-aminoquinoline derivatives from 4-chloroquinoline precursors. nih.gov |

| Palladium-Catalyzed Coupling | While the SNAr reaction is more common for the C-4 position, other positions on the quinoline ring can be functionalized using cross-coupling reactions like the Suzuki or Ullmann reactions, often starting from a halo-substituted quinoline. nih.gov |

| N-Functionalization | The existing amino group at the C-4 position can be further modified, for instance, by reacting with electrophiles to form amides, ureas, or other derivatives. taylorandfrancis.com |

The utility of this scaffold is demonstrated in the synthesis of targeted molecular arrays for research. For example, a general route to produce substituted 4-aminoquinolines involves condensing a 4-chloroquinoline intermediate with a suitable amine. nih.gov The presence of the chlorine at the 6-position offers another site for potential modification, although it is generally less reactive than the chlorine at the 4-position, allowing for selective reactions. This differential reactivity makes 4-Amino-6-chloroquinoline a strategic and adaptable substrate in multistep synthetic sequences. chemimpex.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloroquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUZEMMPXKBFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921316 | |

| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-29-5 | |

| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 Chloroquinoline Hydrochloride

Classical Synthetic Routes to 4-Amino-6-chloroquinoline Hydrochloride

Traditional methods for synthesizing this compound have been fundamental in establishing the groundwork for its production. These routes typically involve multi-step processes characterized by condensation and cyclization reactions.

Condensation Reactions in this compound Synthesis

A predominant classical method for synthesizing 4-aminoquinolines involves the direct coupling of a 4-chloroquinoline (B167314) derivative with an appropriate amine. nih.govnih.gov This reaction is a nucleophilic aromatic substitution (SNAr), where the amine attacks the C4 position of the quinoline (B57606) ring, displacing the chlorine atom. nih.gov To obtain the target compound, 4,6-dichloroquinoline (B1298317) is reacted with a source of ammonia (B1221849) or a protected amine, which is later deprotected.

The reaction conditions for these condensations can be demanding, often requiring high temperatures and extended reaction times. nih.gov For instance, the direct coupling of 4-chloroquinolines with alkylamines can be performed in solvents like alcohol or dimethylformamide (DMF) at temperatures exceeding 120°C for over 24 hours. nih.gov In some cases, the reaction is carried out under neat conditions, using an excess of the amine reactant as the solvent at elevated temperatures (120–130 °C). nih.gov The use of a base, such as potassium carbonate (K2CO3) and triethylamine (B128534), is common to facilitate the reaction. nih.govplos.org

| Reactants | Reagents/Catalyst | Solvent | Conditions | Yield |

| 4,7-dichloroquinoline (B193633), o-(Diethylaminomethyl)-benzylamine | K2CO3, Triethylamine | N-methyl-2-pyrrolidone (NMP) | Reflux, 15 h | 50% |

| 7-substituted-4-chloro-quinoline, Butyl amine | None (neat) | Butyl amine (excess) | 120–130 °C, 6 h | Not specified |

| 4,7-dichloroquinoline, Ethane-1,2-diamine | None (neat) | Ethane-1,2-diamine (excess) | 130 °C, 7 h | Not specified |

Cyclization Reactions for the Formation of the Quinolone Core (e.g., Friedländer, Conrad-Limpach-Knorr adaptations)

Cyclization reactions are central to building the fundamental quinoline structure from acyclic precursors. Adaptations of named reactions like the Conrad-Limpach-Knorr synthesis are commonly employed.

The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester. nih.gov For the synthesis of a 6-chloroquinoline (B1265530) derivative, 4-chloroaniline (B138754) would be the starting aniline. The initial reaction forms a Schiff base, which then undergoes thermal cyclization at high temperatures (around 250°C) to yield a 4-hydroxy-6-chloroquinoline. nih.gov The use of an inert, high-boiling solvent like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. nih.govucsf.edu

Following the formation of the 4-hydroxy-6-chloroquinoline, a chlorination step is required. This is typically achieved by treating the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl3) to produce 4,6-dichloroquinoline. ucsf.edu This dichloro intermediate is then subjected to the condensation reaction described in section 2.1.1 to introduce the amino group at the C4 position.

The Friedländer synthesis is another classical method, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While adaptable, this method is less commonly cited for this specific substitution pattern compared to the Conrad-Limpach approach.

Modern and Sustainable Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for producing this compound. These include catalytic systems and green chemistry techniques.

Catalytic Syntheses of this compound (e.g., Transition Metal Catalysis)

Transition metal catalysis has introduced milder and more efficient pathways for the synthesis of 4-aminoquinolines. Palladium (Pd) and copper (Cu) are the most frequently used metals in these reactions.

Palladium-catalyzed reactions have been developed for the synthesis of 4-aminoquinolines. For example, a palladium-catalyzed dehydrogenative aromatization of a 2,3-dihydroquinolin-4(1H)-one with an amine can yield the corresponding 4-aminoquinoline (B48711). nih.govfrontiersin.org This reaction uses a palladium acetate (B1210297) (Pd(OAc)2) catalyst with an oxidant like copper(II) acetate (Cu(OAc)2) and a ligand such as 1,10-phenanthroline. nih.govfrontiersin.org

Copper-catalyzed reactions also provide an effective route. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, can be used to form the C-N bond between the 4-chloroquinoline and an amine under conditions that are often milder than the uncatalyzed classical approach. For instance, CuI can be used to catalyze the amination of 4-halidequinolines using formamide (B127407) as the source of the amino group. frontiersin.org

| Reaction Type | Catalyst System | Substrates | Solvent | Key Features |

| Dehydrogenative Aromatization | Pd(OAc)2 / Cu(OAc)2, 1,10-phenanthroline | 2,3-dihydroquinolin-4(1H)-one, Amines | Pivalic Acid | Good group tolerance, good yields. nih.govfrontiersin.org |

| Imidoylative Sonogashira/Cyclization | Pd(OAc)2 / Xantphos, CuBr | 2-bromoaniline, Alkyl-isocyanides, Acetylenes | DMF | Three-component reaction, good compatibility. nih.gov |

| C-N Cross-Coupling | CuI | 4-halidequinolines, Formamide | Not specified | Introduces an unsubstituted amino group. frontiersin.org |

Green Chemistry Principles in this compound Production (e.g., Microwave-Assisted, Solvent-Free, Mechanochemical Methods)

In line with the principles of green chemistry, new methods aim to reduce energy consumption, waste, and the use of hazardous solvents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 4-aminoquinolines. The SNAr reaction between 4,7-dichloroquinoline and various amines can be completed in significantly shorter times (20-30 minutes) compared to conventional heating (often >12 hours). nih.govnih.gov Solvents like DMSO are effective for these reactions, which can be run at temperatures of 140°C or 180°C, yielding products in good to excellent yields (80-95%). nih.govnih.gov Microwave irradiation has also been successfully applied to the cyclization step in quinoline synthesis, for example, by heating an ene-amine intermediate in diphenyl ether for just 5 minutes at 300°C. ucsf.edu

| Method | Reactants | Solvent | Time | Yield |

| Microwave-Assisted SNAr | 4,7-dichloroquinoline, Various amines | DMSO | 20-30 min | 80-95% |

| Classical SNAr | 4-chloroquinazoline, Aryl heterocyclic amine | 2-propanol | 12 h | Low |

| Microwave-Assisted SNAr | 4-chloroquinazoline, Aryl heterocyclic amine | 2-propanol | 20 min | Not specified |

Solvent-free (neat) reactions represent another green approach. As mentioned in the classical routes, heating a 4-chloroquinoline with a large excess of an amine reactant avoids the need for a separate solvent, thereby reducing chemical waste. nih.gov Additionally, some three-component Biginelli condensations, which can be a starting point for the quinoline ring system, can be performed under solvent-free conditions. nih.gov

Flow Chemistry and Continuous Processing in this compound Synthesis

While specific literature detailing flow chemistry for the production of this compound is not abundant, the principles of continuous processing are highly applicable to its synthesis. Flow chemistry offers advantages such as enhanced safety for handling hazardous reagents, improved heat and mass transfer, and the potential for automated, scalable production.

The individual steps in the synthesis, such as the high-temperature cyclization or the exergonic amination, could be translated to a continuous flow process. This would allow for precise control over reaction parameters (temperature, pressure, residence time), potentially leading to higher yields, improved purity, and reduced reaction times compared to batch processing. The use of packed-bed reactors with solid-supported catalysts or reagents is a promising avenue for integrating the catalytic and green chemistry principles described above into a continuous manufacturing process for this important compound.

Biocatalytic and Chemoenzymatic Routes to this compound and Related Structures

The application of biocatalysis in the synthesis of amine-containing pharmaceuticals represents a significant advancement, offering greener and more efficient alternatives to traditional chemical methods. mdpi.com Enzymes operate under mild conditions, reducing the risk of isomerization and rearrangement, and are often highly chemo-, regio-, and enantioselective. nih.gov While specific biocatalytic routes for the direct production of this compound are not extensively detailed in publicly available research, the principles of enzymatic synthesis are widely applied to structurally related compounds, suggesting potential pathways.

Biocatalytic approaches are particularly advantageous for creating chiral amines and their precursors. mdpi.com Enzyme classes such as transaminases, imine reductases, monoamine oxidases, and dehydrogenases are instrumental in modern pharmaceutical synthesis. mdpi.comnih.gov For instance, transaminases can be used to install amine functionalities onto a ketone precursor, a strategy that has been successfully scaled for pharmaceutical manufacturing, yielding products with high enantiomeric excess (>99% ee) and in good yields (e.g., 76% after isolation via hydrochloride salt formation). mdpi.com

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysis. A potential chemoenzymatic route to a molecule like 4-Amino-6-chloroquinoline could involve the chemical synthesis of a quinoline ketone precursor, followed by a highly selective enzymatic step, such as a transaminase-mediated amination, to introduce the C4-amino group. This approach circumvents challenges associated with protecting groups and can lead to more efficient and sustainable processes. mdpi.com The use of whole-cell biocatalysts, which can internally recycle essential cofactors like ATP and NADH, further enhances the economic viability of these routes. mdpi.com

Table 1: Relevant Enzyme Classes in the Synthesis of Amine-Containing Pharmaceuticals

| Enzyme Class | Function | Potential Application for Quinoline Structures | Reference |

|---|---|---|---|

| Transaminases (TAs) | Catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. | Stereoselective introduction of the amino group at the C4 position of a 6-chloro-4-quinolone precursor. | mdpi.com |

| Dehydrogenases / Ketoreductases (KREDs) | Catalyze the stereoselective reduction of ketones to chiral alcohols, which can be precursors to amines. | Reduction of a keto-quinoline to a chiral hydroxy-quinoline intermediate. | nih.govresearchgate.net |

| Imine Reductases (IREDs) | Catalyze the asymmetric reduction of imines and iminium ions to chiral amines. | Reductive amination of a 6-chloro-4-quinolone precursor in the presence of an amine source. | mdpi.com |

Challenges and Optimization in this compound Synthesis

The synthesis of substituted quinolines, including this compound, presents several challenges that necessitate careful optimization of reaction conditions to achieve desired outcomes, particularly in a large-scale production environment.

Regioselectivity and Chemoselectivity Considerations in Synthetic Transformations

Controlling selectivity is a primary challenge in the synthesis of complex heterocyclic molecules like quinolines, which possess multiple reactive sites. acs.org The electronic properties of the azaarene core can lead to mixtures of isomers and byproducts if reaction conditions are not precisely controlled.

A significant challenge is achieving regioselectivity during the functionalization of the quinoline ring. For example, in reactions involving quinoline N-oxides, electrophilic attack can potentially occur at several positions. Organocatalytic systems have been developed to achieve highly site-specific meta-hydroxylation (C3 position) of quinoline N-oxides, which is a traditionally challenging transformation. acs.org

Chemoselectivity—differentiating between reactive functional groups—is equally critical. In the synthesis of quinoline derivatives, a common issue is competition between desired transformations and side reactions, such as chlorination. For instance, investigations into the hydroxylation of 2-phenyl-quinoline N-oxide initially produced the desired 3-hydroxyquinoline (B51751) along with a significant amount of the 3-chloroquinoline (B1630576) byproduct. acs.org The development of a specific organocatalyst system was crucial to suppress the chlorination side reaction and enhance the yield of the desired hydroxylated product. acs.org In the absence of the catalyst, the reaction yielded almost exclusively the chlorinated byproduct, highlighting the catalyst's role in controlling chemoselectivity. acs.org

Table 2: Catalyst Effect on Chemoselectivity in Quinoline N-oxide Functionalization

| Catalyst | Substrate | Key Reagent | Temperature (°C) | Product Ratio (Hydroxylated : Chlorinated) | Isolated Yield (Hydroxylated Product) | Reference |

|---|---|---|---|---|---|---|

| None | 2-Phenyl-quinoline N-oxide | N-Phenylbenzimidoyl chloride | 90 | - | 82% (4-chloroquinoline) | acs.org |

| N-methylacetamide/Oxalyl chloride | Quinoline N-oxide | N-methylacetamide/Oxalyl chloride | 90 | >12:1 | - | acs.org |

Reaction Yield Enhancement and Purity Control in Large-Scale Synthesis

Maximizing reaction yield and ensuring high purity are paramount for the economic viability and safety of any chemical manufacturing process. The synthesis of 4-aminoquinolines often involves nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine. nih.gov

Several strategies exist to enhance the yield of this coupling reaction. While direct coupling can be performed at high temperatures (>120°C), the use of a base, such as triethylamine or potassium carbonate, can improve yields and expand the scope of applicable amines. nih.gov For less reactive amines like anilines, acid catalysis (using Brønsted or Lewis acids) has proven effective. nih.gov More recently, palladium-catalyzed methods have been developed for the synthesis of 4-aminoquinolines from dihydroquinolinones, providing good yields for known antimalarial drugs. nih.gov

Purity control is another critical aspect. The formation of byproducts, as discussed under selectivity, necessitates robust purification methods. Traditional methods include recrystallization and column chromatography. chemicalbook.com However, these methods can be time-consuming and generate significant waste, making them less ideal for large-scale production. An advantage of biocatalytic methods is the often-exquisite selectivity, which can minimize byproduct formation, simplifying purification and leading to higher purity products directly from the reaction. mdpi.com For instance, enzymatic resolutions can achieve purities greater than 99%. nih.gov Isolation of the final product as a hydrochloride salt, as is the case with this compound, can also serve as an effective purification step. mdpi.com

Scalability of this compound Production Methods

The transition from a laboratory-scale procedure to large-scale industrial production introduces significant challenges. A scalable synthesis route must be robust, cost-effective, safe, and environmentally sustainable.

Key considerations for scalability include:

Reaction Conditions: Methods requiring extreme temperatures, high pressures, or highly dilute conditions are often difficult and expensive to scale. chemicalbook.com Reactions that proceed efficiently under moderate conditions are preferred.

Reagents and Catalysts: The cost and availability of starting materials, reagents, and catalysts are critical. Expensive transition metal catalysts or complex ligands may be prohibitive for large-scale synthesis unless they exhibit extremely high efficiency and can be effectively recovered and recycled. In contrast, inexpensive and readily available organocatalysts present a more viable option for industrialization. acs.org

Purification: Processes that rely heavily on chromatographic purification are generally not scalable. acs.org The ideal process yields a product of sufficient purity through simple workup procedures like filtration and crystallization. Syntheses that are "column-free" are highly desirable. acs.org

Process Safety and Waste: The generation of toxic or hazardous byproducts and large volumes of solvent waste must be minimized. Biocatalytic processes are often favored for their reduced environmental impact. mdpi.com

Recent synthetic developments have shown promise for scalability. An organocatalytic hydroxylation strategy was successfully demonstrated on a gram scale (4.73 g), featuring a low-cost catalyst and avoiding column chromatography, which indicates strong potential for industrial application. acs.org Similarly, an aza-Michael addition/intramolecular annulation for producing 4-aminoquinolines was noted for being operationally simple and scalable. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 Chloroquinoline Hydrochloride

Reactivity of the Amino Group in 4-Amino-6-chloroquinoline Hydrochloride

The primary amino group at the C4 position of the quinoline (B57606) ring is a versatile nucleophile. Its reactivity is central to various synthetic transformations that allow for the elaboration of the core structure, leading to diverse derivatives.

Nucleophilic Acyl Substitution Reactions

The amino group of 4-aminoquinoline (B48711) derivatives readily participates in nucleophilic acyl substitution reactions with various acylating agents. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the compound's properties. The reaction typically involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester.

While direct acyl substitution on 4-amino-6-chloroquinoline is a standard transformation, studies on related 4-aminoquinolines demonstrate the feasibility and conditions for such reactions. For instance, the amino group can be acylated to form amides, which can be crucial for biological activity or for directing subsequent reactions. Stronger electrophilic sources, such as chloro-1,3,5-triazines, have been successfully coupled with 4-aminoquinoline in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (B52724). nih.gov

Table 1: Examples of Nucleophilic Acyl Substitution with 4-Aminoquinoline Derivatives

| Acylating Agent | Amine Substrate | Product Type | Conditions | Reference |

| Chloro-1,3,5-triazines | 4-Aminoquinoline | N-substituted triazinyl-aminoquinoline | K₂CO₃, Acetonitrile, Reflux | nih.gov |

| Acid Chlorides | 4-Aminoquinoline | N-Acylaminoquinoline | Base (e.g., Pyridine), DCM | General Knowledge |

| Anhydrides | 4-Aminoquinoline | N-Acylaminoquinoline | Neat or in solvent | General Knowledge |

This reactivity is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. The resulting amide bond is generally stable, providing a robust linker for further molecular exploration.

Reductive Amination Strategies with the Amino Moiety

Reductive amination is a powerful method for forming carbon-nitrogen bonds. While it typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary/secondary amine, the amino group of 4-amino-6-chloroquinoline can act as the nucleophilic amine component. The process involves two key steps: the initial formation of a Schiff base or imine via nucleophilic attack of the amino group on a carbonyl compound, followed by the in-situ reduction of the imine intermediate to the corresponding secondary or tertiary amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. organic-chemistry.org For example, reacting 4-amino-6-chloroquinoline with an aldehyde or ketone in the presence of a suitable reducing agent would yield an N-alkylated or N-cycloalkylated product. This strategy is widely used to introduce diverse side chains onto a primary amine. The choice of solvent and the specific reducing agent are critical for optimizing the reaction yield and minimizing side reactions. organic-chemistry.orggoogle.com

Formation of Schiff Bases and Imines

The condensation of the primary amino group of 4-amino-6-chloroquinoline with aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. researcherslinks.com This reaction is typically reversible and is often catalyzed by either an acid or a base. The formation of the C=N double bond is a cornerstone of many synthetic pathways. nih.govnih.gov

The reaction proceeds via the nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The stability and reactivity of the resulting Schiff base can vary depending on the nature of the substituent on the former carbonyl compound. These imines are not only stable compounds in their own right but also serve as key intermediates for further transformations, such as reduction to secondary amines (as in reductive amination) or as ligands in coordination chemistry. nih.govnih.govresearchgate.net

Reactivity of the Chloro Substituent in this compound

The chlorine atom at the C6 position of the quinoline ring is significantly less reactive than a chloro substituent at the C2 or C4 positions towards nucleophilic aromatic substitution. However, its presence offers a valuable handle for modification through modern cross-coupling chemistry, allowing for the introduction of aryl, alkyl, and other functional groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloquinolines. researchgate.net The reactivity of the chloro-substituent is highly dependent on its position on the quinoline ring. The C4 position is highly activated towards nucleophilic attack, making 4-chloroquinolines key precursors for the synthesis of 4-aminoquinolines. nih.gov In contrast, the C6-chloro substituent is on the benzo-part of the quinoline ring and is not as activated, generally requiring more forcing conditions for substitution by nucleophiles.

However, SNAr reactions at the C6 position can be achieved, particularly with strong nucleophiles or under specific catalytic conditions. For instance, studies on related chloroquinolines have shown that amino alcohols can displace a chloro group, although this is more commonly reported at the C7 position. scholaris.ca The reaction mechanism involves the nucleophilic attack on the carbon atom bearing the chlorine, forming a Meisenheimer complex intermediate, followed by the departure of the chloride ion to restore aromaticity. researchgate.netmdpi.comnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and the C6-chloro position of 4-amino-6-chloroquinoline serves as an excellent electrophilic partner in these transformations. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds. researchgate.net The Suzuki coupling of 4-chloro quinoline derivatives with various boronic acids has been shown to proceed efficiently, yielding arylated quinolines. researchgate.netmdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.

Heck Coupling : The Heck reaction pairs the aryl chloride with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction requires a palladium catalyst and a base. While less commonly reported for this specific substrate compared to Suzuki or Buchwald-Hartwig reactions, it remains a viable strategy for vinylation of the quinoline core.

Sonogashira Coupling : This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org It is the most common method for introducing alkynyl moieties onto an aromatic ring. Sonogashira couplings have been successfully applied to bromo- and chloroquinolines, providing access to 6-alkynyl-4-aminoquinoline derivatives, which can serve as precursors for further synthetic elaborations. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the C6-chloro substituent with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. mdpi.com This method is particularly valuable as direct SNAr at the C6 position can be challenging. Studies on dihaloquinolines, such as 6-bromo-2-chloroquinoline, have demonstrated that selective Buchwald-Hartwig amination can be achieved, highlighting the fine-tuning possible with modern catalytic systems. nih.gov This reaction typically employs a palladium precursor, a phosphine (B1218219) ligand (e.g., XantPhos, BINAP), and a base (e.g., Cs₂CO₃, NaOt-Bu). researchgate.net

Table 2: Cross-Coupling Reactions at the C6-Chloro Position of Quinoline Derivatives

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | 6-Aryl/Heteroaryl-4-aminoquinoline | researchgate.net, mdpi.com |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 6-Alkynyl-4-aminoquinoline | organic-chemistry.org, researchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XantPhos / Base | 6-(Substituted)amino-4-aminoquinoline | nih.gov, mdpi.com |

These cross-coupling methodologies provide a versatile and powerful toolkit for the selective functionalization of the C6 position of 4-amino-6-chloroquinoline, enabling the synthesis of a vast chemical space for further investigation.

Reductive Dehalogenation of the Chloro Group

The chlorine atom at the C-6 position of the quinoline ring is susceptible to removal via reductive dehalogenation, a process also known as hydrodechlorination (HDC). rsc.orgmdpi.com This transformation replaces the carbon-chlorine bond with a carbon-hydrogen bond, yielding the parent 4-aminoquinoline structure. This reaction is of significant interest in both synthetic chemistry for generating derivative diversity and in environmental remediation for detoxifying chlorinated organic compounds. rsc.orgmdpi.com

Catalytic hydrodechlorination is the most common method employed for this purpose, typically utilizing a transition metal catalyst, most notably palladium. mdpi.comcapes.gov.brrsc.org The reaction is generally carried out under a hydrogen atmosphere (H₂) with the catalyst supported on a high-surface-area material like activated carbon (Pd/C). rsc.org Bimetallic catalysts, such as those combining palladium with nickel (Pd-Ni), have also been shown to exhibit enhanced catalytic activity. mdpi.com Alternatively, hydrogen donors like sodium borohydride (NaBH₄) can be used in place of H₂ gas. mdpi.com

The generally accepted mechanism for palladium-catalyzed hydrodechlorination involves several steps:

Hydrogen molecules are adsorbed onto the surface of the palladium catalyst and dissociate into reactive hydrogen atoms. mdpi.com

The chloroquinoline molecule also adsorbs onto the catalyst surface.

The carbon-chlorine bond undergoes oxidative addition to the palladium(0) center, forming a Pd(II) intermediate.

This intermediate then reacts with the adsorbed hydrogen atoms in a step-wise manner, culminating in reductive elimination that forms the new C-H bond and regenerates the active Pd(0) catalyst. youtube.com

While specific studies on 4-amino-6-chloroquinoline are not prevalent, the reactivity is well-established for a wide range of chloroaromatic compounds, including chlorophenols and other chloroquinolines. mdpi.comcapes.gov.brrsc.org

Table 1: Typical Catalytic Systems for Reductive Dehalogenation of Chloroaromatics

| Catalyst | Hydrogen Source | Support Material | Typical Substrates | Reference |

| Palladium (Pd) | H₂ gas | Activated Carbon (AC) | Chlorobenzene | rsc.org |

| Palladium (Pd) | NaBH₄ | Alumina (Al₂O₃) | 4-Chlorophenol | mdpi.com |

| Palladium (Pd) | H₂ gas | Fe₃O₄@C | 4-Chlorophenol | rsc.org |

| Pd-Ni Bimetallic | H₂ gas | γAl₂O₃–SiO₂ | 1,2,4-trichlorobenzene | mdpi.com |

Reactivity of the Quinolone Ring System in this compound

The reactivity of the quinoline ring in 4-amino-6-chloroquinoline is dictated by the electronic properties and directing effects of the existing amino and chloro substituents, as well as the inherent reactivity of the fused heterocyclic system.

Electrophilic Aromatic Substitution on the Quinolone Core

Electrophilic aromatic substitution (SₑAr) on the quinoline nucleus generally requires vigorous conditions because the protonated nitrogen atom deactivates the ring system towards electrophilic attack. wikipedia.org When substitution does occur, it preferentially happens on the benzene (B151609) ring (carbocyclic ring) at the C-5 and C-8 positions. wikipedia.org

In 4-amino-6-chloroquinoline, the outcome of SₑAr reactions is controlled by the interplay of the directing effects of the 4-amino and 6-chloro groups.

4-Amino Group: The amino group is a powerful activating, ortho, para-directing group. It strongly activates the positions ortho (C-3, C-5) and para (no free para position) to it.

The combined influence of these two groups makes the C-5 position the most probable site for electrophilic attack, as it is activated by the amino group (ortho) and the chloro group (ortho). The C-7 position is also a potential site, being ortho to the chloro group, while the C-3 position is activated by the amino group. The relative reactivity would depend on the specific electrophile and reaction conditions, but a strong preference for substitution at C-5 is expected.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of 4-NH₂ | Influence of 6-Cl | Overall Predicted Activity |

| C-2 | - | - | Unlikely |

| C-3 | ortho (Activated) | - | Possible |

| C-5 | ortho (Activated) | ortho (Directed) | Most Likely |

| C-7 | - | ortho (Directed) | Possible |

| C-8 | - | para (Directed) | Possible, but less likely than C-5 |

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction employs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, a Lewis basic functional group, coordinates to the lithium cation, thereby increasing the kinetic acidity of the adjacent protons and directing the deprotonation. baranlab.org

For 4-amino-6-chloroquinoline, the primary amino group (-NH₂) at the C-4 position can function as a DMG. This would direct lithiation to the adjacent C-3 and C-5 positions. The chloro group at C-6 is a much weaker DMG and its influence is likely to be negligible compared to the amino group. Therefore, treatment of N-protected 4-amino-6-chloroquinoline with an organolithium reagent is expected to generate a mixture of 3-lithio and 5-lithio intermediates. These lithiated species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at these specific positions. The regioselectivity between the C-3 and C-5 positions would be influenced by factors such as steric hindrance and the specific reaction conditions employed. harvard.edu

Oxidation and Reduction Chemistry of the Heterocyclic Ring

The quinoline ring system can undergo both oxidation and reduction reactions, targeting either the pyridine (B92270) or benzene portion of the molecule.

Oxidation: Vigorous oxidation of the quinoline ring system, for instance through electrolytic methods, can lead to the cleavage of the carbocyclic (benzene) ring. acs.org This process affords substituted pyridine-2,3-dicarboxylic acids, known as quinolinic acids. wikipedia.orgacs.org The electron-donating amino group and the electron-withdrawing chloro group on the benzene ring of 4-amino-6-chloroquinoline would significantly influence its susceptibility to this oxidative cleavage.

A milder oxidation targets the heterocyclic nitrogen atom. Reagents such as dimethyldioxirane (B1199080) can oxidize the quinoline nitrogen to furnish the corresponding 4-amino-6-chloroquinoline N-oxide. researchgate.net These N-oxides are valuable synthetic intermediates themselves, for example, in facilitating C-H functionalization at the C-2 position or undergoing rearrangements. acs.org

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation using catalysts like palladium or platinum with H₂ gas, or chemical reduction using hydrides like sodium borohydride (NaBH₄), typically reduces the 1,2-double bond of the pyridine ring. wikipedia.org This reaction converts the quinoline core into a 1,2,3,4-tetrahydroquinoline (B108954) derivative. For example, the reduction of quinoline with NaBH₄ in the presence of acetic acid is known to produce Kairoline. wikipedia.org Applying these conditions to 4-amino-6-chloroquinoline would be expected to yield 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline.

Reaction Mechanisms Involving this compound

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of chemical reactions provides insight into reactivity, selectivity, and reaction rates. The elucidation of these pathways relies on a synergy between experimental observation and theoretical computation. nih.govprotheragen.ai

Experimental Approaches: Experimental studies can identify reaction intermediates, probe kinetic isotope effects, and analyze the influence of reaction parameters (temperature, solvent, catalyst) on the product distribution. For reactions involving 4-amino-6-chloroquinoline, this could involve isolating intermediates in metalation reactions or using spectroscopic monitoring to follow the rate of a dehalogenation reaction.

Computational Approaches: Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. nih.govnih.gov These methods allow for the theoretical modeling of reaction pathways on a potential energy surface. protheragen.ai

Key aspects that can be investigated computationally include:

Reactant and Product Structures: Optimization of the ground-state geometries of reactants and products.

Transition States: Locating the transition state structure, which corresponds to a first-order saddle point on the potential energy surface (the point of maximum energy along the reaction coordinate). protheragen.aiucsb.edulibretexts.org The successful location and characterization (via frequency calculation) of a transition state is crucial for confirming a proposed mechanism. youtube.com

Activation Energy (Eₐ): Calculating the energy barrier of the reaction (the energy difference between the transition state and the reactants). This value is directly related to the reaction rate.

Reaction Intermediates: Identifying and calculating the stability of any intermediates along the reaction path.

For 4-amino-6-chloroquinoline, DFT calculations could be used to predict the regioselectivity of electrophilic substitution by comparing the activation energies for attack at the C-3, C-5, and C-7 positions. Similarly, the mechanism of DoM could be explored by modeling the coordination of the organolithium reagent to the amino group and calculating the energy barriers for deprotonation at the competing ortho sites. Heme-binding studies, which are crucial for understanding the mode of action of many 4-aminoquinoline-based drugs, also utilize DFT to rationalize the interactions between the quinoline ring and the porphyrin system. nih.gov

Table 3: Computational Methods in Mechanistic Studies

| Method/Concept | Application in Studying Reaction Mechanisms | Reference |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometries, and energies of molecules. | nih.govnih.gov |

| Transition State (TS) Search | Locating the highest energy point along a reaction coordinate (e.g., using QST2/QST3 methods). | ucsb.eduyoutube.com |

| Frequency Calculation | Characterization of stationary points; a true transition state has exactly one imaginary frequency. | youtube.com |

| Potential Energy Surface (PES) Scan | Mapping the energy of a system as a function of one or more geometric parameters to identify minima and saddle points. | ucsb.edu |

Role of Intermediates in this compound Transformations

The formation of 4-amino-6-chloroquinoline and its derivatives from 4-chloroquinoline (B167314) precursors is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is characterized by the formation of a transient, high-energy intermediate that is crucial in dictating the reaction's progress and outcome.

The key transformation involves the reaction of a 4,6-dichloroquinoline (B1298317) with an amine. The most critical species in this transformation is the Meisenheimer complex, also known as a sigma (σ) complex. This intermediate is formed when the nucleophile (an amine) attacks the electron-deficient carbon atom at the C-4 position of the quinoline ring. The electron-withdrawing effects of the ring nitrogen and the chlorine atom at C-6 make the C-4 position highly electrophilic and susceptible to nucleophilic attack. nih.gov

The formation of the Meisenheimer intermediate involves the following steps:

Nucleophilic Attack: An amine attacks the C-4 carbon, which bears the chlorine leaving group. This forms a tetrahedral carbon and disrupts the aromaticity of the quinoline ring.

Intermediate Stabilization: The resulting intermediate is a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized over the quinoline ring system, particularly onto the electronegative nitrogen atom, which helps to stabilize the complex.

Rearomatization: The intermediate then expels the chloride ion as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the final 4-amino-6-chloroquinoline product. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

While specific, detailed kinetic and thermodynamic parameters for the reactions of this compound are not extensively published, the general principles governing its formation from 4,6-dichloroquinoline are well-understood from synthetic reports and mechanistic studies on related heterocyclic systems.

Kinetic Considerations: The kinetics of the SNAr reaction to form 4-aminoquinolines are primarily influenced by the nucleophilicity of the attacking amine, the reaction temperature, and the nature of the solvent. The reaction is typically the rate-limiting step, and its rate is dependent on the concentrations of both the 4-chloroquinoline substrate and the amine nucleophile.

Effect of Nucleophile: The structure of the amine has a significant impact on the reaction rate. Primary aliphatic amines generally react faster than secondary amines due to less steric hindrance. Aromatic amines are weaker nucleophiles and may require more forcing conditions.

Temperature: Synthetic procedures often require elevated temperatures, typically in the range of 120–130°C, to achieve a reasonable reaction rate. nih.govmdpi.com This indicates a significant activation energy barrier for the formation of the Meisenheimer intermediate.

The table below summarizes typical reaction conditions reported for the synthesis of N-substituted 4-amino-7-chloroquinolines, which are analogous to the 6-chloro derivatives. These conditions provide practical insight into the reaction kinetics.

| Reactants | Temperature (°C) | Time (h) | Solvent/Conditions | Reference |

| 4,7-dichloroquinoline (B193633) and N,N-dimethyl-ethane-1,2-diamine | 120–130 | 6–8 | Neat (no solvent) | nih.gov |

| 4,7-dichloroquinoline and ethane-1,2-diamine | 130 | 6 | Neat (no solvent) | nih.gov |

| 4,7-dichloroquinoline and (hexahydro-1H-pyrrolizin-7a-yl)methanamine | 120 | 4 | Phenol | mdpi.com |

| 4,7-dichloroquinoline and various amines | Not specified | Not specified | Phenol with Sodium Iodide catalyst | sci-hub.se |

Conceptual Kinetic Data: Based on general chemical principles, the relative rate of reaction of 4,6-dichloroquinoline with various amines can be predicted.

| Nucleophile Type | Example | Expected Relative Rate | Rationale |

| Primary Aliphatic Amine | Butylamine | Fast | Strong nucleophile, low steric hindrance. nih.gov |

| Secondary Aliphatic Amine | Diethylamine | Moderate | Strong nucleophile, but increased steric hindrance compared to primary amines. |

| Aromatic Amine | Aniline (B41778) | Slow | Weaker nucleophile due to delocalization of the lone pair into the benzene ring. mdpi.com |

Applications of 4 Amino 6 Chloroquinoline Hydrochloride in Advanced Organic Synthesis

4-Amino-6-chloroquinoline Hydrochloride as a Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of the 4-amino and 6-chloro positions on the quinoline (B57606) ring makes this compound an ideal starting material for building intricate heterocyclic frameworks. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro substituent can participate in cross-coupling reactions or be replaced via nucleophilic aromatic substitution, although the latter is less facile than substitution at the 4-position of a 4-chloroquinoline (B167314).

The 4-amino group of 4-Amino-6-chloroquinoline is a key functional handle for the annulation of additional rings onto the quinoline core, leading to the formation of polycyclic heterocyclic systems. One of the most powerful methods for this is the construction of a pyrimidine (B1678525) ring fused to the quinoline, creating pyrimido[4,5-b]quinolines. These compounds are of significant interest due to their diverse biological activities. nih.govrsc.orgacs.orgacs.org

A general and effective strategy involves the multicomponent reaction of a 4-aminoquinoline (B48711) derivative with aldehydes and an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound. For instance, the reaction of 4-Amino-6-chloroquinoline with an aromatic aldehyde and dimedone, often catalyzed by an acid or base, would proceed through a series of condensation and cyclization steps to yield a tetrahydropyrimido[4,5-b]quinoline. Subsequent oxidation or aromatization can lead to the fully aromatic fused system. The use of 6-aminouracil (B15529) derivatives in similar multicomponent reactions is also a well-established route to these fused systems. rsc.orgacs.org

Another prominent method is the reaction of the 4-amino group with bifunctional reagents. For example, treatment with diethyl ethoxymethylenemalonate followed by thermal cyclization is a classic route to pyrimido[4,5-b]quinoline-4-one derivatives. Similarly, reaction with diketene (B1670635) or β-ketoesters can also be employed to construct the fused pyrimidinone ring. While specific examples starting from 4-Amino-6-chloroquinoline are not extensively documented, these are standard and reliable methods in quinoline chemistry. nih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Plausible Yield |

| Multicomponent Reaction | Aromatic Aldehyde, Dimedone | Acetic Acid, Reflux | Tetrahydropyrimido[4,5-b]quinoline | Good to Excellent |

| Cyclocondensation | Diethyl ethoxymethylenemalonate | Dowtherm, 250 °C | Pyrimido[4,5-b]quinolin-4-one | Moderate to Good |

| Reaction with Guanidine | 2-Chloroquinoline-3-carbonitriles¹, Guanidine HCl | t-BuOK, Reflux | 2-Aminopyrimido[4,5-b]quinolin-4-one | Good |

¹This represents an alternative route where the quinoline ring is built first, followed by the pyrimidine ring annulation. Data in the table is representative of general reactions for the synthesis of pyrimido[4,5-b]quinolines and is presented as a plausible outcome for reactions involving this compound.

The synthesis of spirocyclic and bridged ring systems containing a quinoline moiety has attracted considerable attention due to their unique three-dimensional structures and potential applications in medicinal chemistry. 4-Amino-6-chloroquinoline can serve as a foundational element in the assembly of such complex architectures.

The construction of spiro-quinolines can be achieved through multicomponent reactions. A well-documented approach involves the reaction of an enamine, an isatin (B1672199) derivative, and a suitable dienophile, which can lead to the formation of spiro[indoline-3,4'-quinoline] derivatives. researchgate.net In a hypothetical application, a derivative of 4-Amino-6-chloroquinoline could be elaborated into a suitable enamine or dienophile to participate in such a cascade reaction. For example, a Povarov-type reaction involving an aniline (B41778), an aldehyde, and an activated alkene derived from the 4-aminoquinoline scaffold could potentially lead to spirocyclic structures.

A more direct approach would involve the reaction of 4-Amino-6-chloroquinoline with a cyclic ketone and another component in a one-pot reaction to generate a spiro-tetrahydroquinoline. For instance, the reaction of an aniline, a cyclic ketone like 1,3-indandione, and an aldehyde can yield spiro-tetrahydroquinoline derivatives. nih.gov By modifying this reaction, where the 4-aminoquinoline itself acts as the amine component, access to novel spiro systems is conceivable.

Bridged systems are less common but can be conceptualized through intramolecular cyclization strategies. A derivative of 4-Amino-6-chloroquinoline bearing a long, flexible chain with a reactive terminus could be induced to cyclize and form a bridged structure. For example, piperazine-bridged 4-aminoquinoline derivatives have been synthesized, demonstrating the feasibility of linking the 4-amino position to another moiety, which could be part of a larger, pre-formed ring system. acs.org

| Target System | General Synthetic Strategy | Key Intermediates | Plausible Reaction |

| Spiro[indoline-3,4'-quinoline] | Three-component reaction | Isatin, enamine, dienophile | Povarov-type reaction |

| Spiro[tetrahydroquinoline-4,2'-indane] | One-pot reaction | 1,3-Indandione, aldehyde, amine | Cascade condensation-cyclization |

| Piperazine-bridged quinoline | Nucleophilic substitution | 4-Aminoquinoline, bis(2-chloroethyl)amine (B1207034) derivative | Intramolecular cyclization |

The strategies presented are based on established methods for the synthesis of spiro and bridged quinolines and are proposed as applicable to this compound.

This compound in Functional Material Chemistry

The quinoline ring system is not only important in medicinal chemistry but also possesses interesting photophysical and electronic properties, making it a candidate for applications in materials science. The functionalization of the quinoline core with amino and chloro groups, as in this compound, can modulate these properties.

This compound can be considered a building block for the synthesis of functional dyes. chemimpex.com The amino group acts as an auxochrome, which can enhance and shift the absorption and emission wavelengths of the quinoline chromophore. The chloro group can be used as a reactive site to covalently attach the quinoline dye to other molecules or polymer backbones. For instance, azo dyes incorporating a quinoline moiety have been synthesized and studied for their photochromic properties. researchgate.net

Furthermore, quinoline derivatives are being investigated for their potential in organic electronics. Polymers containing quinoline units in their backbone or as pendant groups can exhibit semiconducting or conductive properties upon doping. researchgate.net The electron-deficient nature of the pyridine (B92270) part of the quinoline ring, combined with the electron-donating amino group, creates a push-pull system that can lower the bandgap of the resulting material. The synthesis of polymers incorporating 4-Amino-6-chloroquinoline could be achieved through polymerization of a vinyl- or ethynyl-derivatized monomer or through polycondensation reactions involving the amino or chloro group.

| Material Type | Role of 4-Amino-6-chloroquinoline | Key Properties | Potential Application |

| Azo Dyes | Chromophore precursor | Photochromism, Color | Optical switches, Smart textiles |

| Conductive Polymers | Monomer unit | Electrical conductivity, Low bandgap | Organic electronics, Sensors |

| Fluorescent Probes | Fluorophore core | High quantum yield, Environmental sensitivity | Bio-imaging, Chemical sensing |

The applications described are based on the known properties of functionalized quinolines and represent potential uses for materials derived from this compound.

Polymer Chemistry Applications through Derivatization

The bifunctional nature of this compound, featuring a reactive amino group and a chloro-substituent, presents significant opportunities for its integration into polymer chemistry. Derivatization of this core structure can lead to the formation of novel monomers and functional polymers with unique characteristics.

One primary route for incorporating the quinoline moiety into a polymer backbone is through reactions involving the 4-amino group. This amine can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the rigid and stable quinoline ring within their structure, potentially enhancing thermal stability and mechanical strength.

Furthermore, the quinoline scaffold is instrumental in the field of photopolymerization. mdpi.com Dyes based on quinoline skeletons have been designed as visible light photoinitiators. mdpi.com These compounds can absorb light and initiate polymerization reactions, a technology with applications in dentistry, 3D printing, and coatings. mdpi.com By modifying this compound, it is possible to synthesize novel photoinitiating systems. For instance, the amino group could be functionalized to tune the absorption properties, while the chloro-position offers a site for attaching other functional groups to modulate solubility or interaction with the polymer matrix.

The development of such quinoline-based polymers is an active area of research, driven by the quest for high-performance materials. The table below illustrates potential polymer types derived from this compound.

| Polymer Type | Monomer 1 (Derived from 4-Amino-6-chloroquinoline) | Monomer 2 | Potential Properties |

| Polyamide | N,N'-(6-chloroquinoline-4-yl)diamine | Adipoyl chloride | Enhanced thermal stability, rigidity |

| Polyimide | 4-amino-6-chloro-N-(4-aminophenyl)quinolinamine | Pyromellitic dianhydride | High-temperature resistance, dielectric strength |

| Photoinitiator-Functionalized Polymer | Acrylate-modified 4-amino-6-chloroquinoline | Methyl methacrylate | Photocurable resin, improved refractive index |

Dye and Pigment Chemistry Based on Quinolone Scaffolds

The quinoline ring system is a well-established chromophore and has been utilized in the synthesis of various dyes and pigments for over a century. nih.gov The extended π-conjugated system of the quinoline core is responsible for its ability to absorb light in the UV-visible region, a fundamental property for any colorant. This compound is an excellent starting material for creating a diverse palette of colors. chemimpex.com

The synthesis of azo dyes represents a significant application. The 4-amino group can be diazotized and then coupled with various aromatic compounds, such as phenols and anilines, to produce intensely colored azo dyes. researchgate.net The final color of the dye can be fine-tuned by the choice of the coupling partner and by further substitution on the quinoline ring. The 6-chloro substituent, for example, acts as an auxochrome, which can modify the color and lightfastness properties of the resulting dye.

Quinophthalone dyes are another important class of colorants derived from quinoline precursors. google.com These are typically synthesized by the condensation of a 2-methylquinoline (B7769805) derivative with phthalic anhydride. google.com While this compound does not possess the required 2-methyl group for direct conversion to a quinophthalone, it can be chemically modified to introduce the necessary functionality. The resulting dyes are known for their brilliant yellow hues and good stability. google.com

The table below summarizes some classes of dyes that can be synthesized from this compound and their potential characteristics.

| Dye Class | Synthetic Strategy | Coupling Components / Reagents | Potential Colors |

| Azo Dyes | Diazotization of the 4-amino group and azo coupling | Naphthols, Anilines, Pyrazolones | Yellow, Orange, Red, Brown researchgate.netorientjchem.org |

| Disperse Dyes | Nucleophilic aromatic substitution at the 4-position | 3-Aminophenol derivatives | Yellow to Pink shades orientjchem.org |

| Quinophthalone Dyes | Multi-step synthesis to introduce a 2-methyl group, followed by condensation | Phthalic anhydride | Brilliant Yellow google.com |

Photoactive and Optoelectronic Materials Deriving from this compound

The inherent photophysical properties of the quinoline scaffold make it a compelling candidate for the development of advanced photoactive and optoelectronic materials. researchgate.net These materials are designed to interact with light in specific ways, finding use in applications such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The ability to functionalize this compound at multiple positions allows for the precise tuning of its electronic and optical properties. researchgate.netnih.gov

Derivatives of quinoline are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment. nih.gov By attaching different functional groups to the 4-amino and 6-chloro positions of the quinoline core, it is possible to create a range of fluorophores with large Stokes shifts, which is advantageous for various imaging and sensing applications. nih.gov For example, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals, thereby shifting the absorption and emission wavelengths.

In the realm of optoelectronics, quinoline derivatives have been investigated for use in OLEDs. nih.gov The quinoline moiety can serve as a core for emissive materials or as a component of host materials in the emissive layer. The rigidity of the quinoline ring contributes to high thermal stability, while its electron-deficient nature can be beneficial for electron transport.

Furthermore, quinoline-based compounds have been developed as "photocages" or photo-removable protecting groups. researchgate.net These molecules can be attached to a bioactive substance, rendering it inactive. Upon irradiation with light of a specific wavelength, the quinoline "cage" is cleaved, releasing the active substance. This technology allows for precise spatial and temporal control over biological processes. researchgate.net The derivatization of this compound can lead to new photocages with improved properties such as enhanced water solubility and higher photolysis efficiency. researchgate.net

The following table outlines potential photoactive materials derived from this compound and their targeted applications.

| Material Type | Derivatization Strategy | Key Properties | Target Application |

| Fluorescent Probes | Attachment of fluorogenic groups via the amino function | High quantum yield, environmental sensitivity | Chemical sensors, bio-imaging nih.gov |

| OLED Materials | Introduction of charge-transporting moieties | High thermal stability, tunable emission | Emissive layers in OLEDs nih.gov |

| Photo-labile Groups | Functionalization to create a photo-cleavable linker | High photolysis efficiency, water solubility | Controlled release of bioactive molecules researchgate.net |

Derivatization and Structural Modification Strategies for 4 Amino 6 Chloroquinoline Hydrochloride

The 4-amino-6-chloroquinoline scaffold is a crucial pharmacophore and a versatile building block in synthetic organic chemistry. chemimpex.com Its structure features two primary reactive sites amenable to derivatization: the amino group at the C4 position and the chloro substituent at the C6 position. Strategic modifications at these sites allow for the systematic exploration of the chemical space to develop new molecules.

Theoretical and Computational Chemistry Studies of 4 Amino 6 Chloroquinoline Hydrochloride

Electronic Structure and Molecular Orbital Analysis of 4-Amino-6-chloroquinoline Hydrochloride

The arrangement of electrons in molecular orbitals governs a molecule's stability, reactivity, and spectroscopic properties. Analysis of the electronic structure provides a foundational understanding of its chemical nature.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

In a DFT study of chloroquine (B1663885), which contains the 4-amino-7-chloroquinoline core, the frontier orbitals were analyzed using the B3LYP/6-31G* method. The analysis revealed that the HOMO and LUMO are primarily localized on the quinoline (B57606) ring system, indicating that this is the most reactive part of the molecule. The calculated energy gap helps in determining the charge transfer that occurs within the molecule. nih.gov

Table 1: FMO Properties of Chloroquine (4-amino-7-chloroquinoline derivative)

| Property | Value (eV) |

|---|---|

| EHOMO | -8.041 |

| ELUMO | -3.112 |

| Energy Gap (ΔE) | 4.929 |

Data sourced from a DFT study on chloroquine. nih.gov

This significant energy gap points to the high stability of the chloroquine molecule. Such calculations are vital for predicting how the molecule will interact with biological targets or other reagents.

Charge Distribution and Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (MEP or ESP) maps are invaluable for visualizing the three-dimensional charge distribution of a molecule and predicting its interaction behavior. researchgate.netreadthedocs.io These maps illustrate regions of electron richness and deficiency, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netuomustansiriyah.edu.iq

In an ESP map, regions of negative potential (typically colored red) correspond to areas with high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. uomustansiriyah.edu.iq

For hydroxychloroquine, DFT calculations show that the most negative potential is concentrated around the electronegative nitrogen and oxygen atoms, identifying them as likely sites for hydrogen bonding or coordination with electrophiles. uomustansiriyah.edu.iq The hydrogen atoms of the amino group and the aromatic rings typically exhibit positive potential. These maps provide a clear rationale for the molecule's intermolecular interactions and its ability to bind to specific sites on receptor proteins. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

While quantum mechanics calculations often focus on static, optimized structures, molecules in the real world are dynamic. Conformational analysis and molecular dynamics (MD) simulations provide a window into the time-dependent behavior of molecules, including their flexibility, stability, and interactions with their environment, such as a solvent or a biological macromolecule. researchgate.net

MD simulations on 4-aminoquinoline (B48711) analogues have been used to study their stability when bound to proteins. researchgate.net Key parameters analyzed in these simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein-ligand complex from its initial conformation over time. A stable RMSD value suggests the system has reached equilibrium.

Root-Mean-Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues or parts of the ligand during the simulation.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and its target are monitored, as they are often critical for binding affinity and stability. researchgate.net

For instance, MD simulations of zinc-chloroquine complexes have been performed to understand their structure and stability in solution. These simulations revealed that chloroquine coordinates with the zinc ion through the quinoline ring nitrogen, and the stability of the resulting complex is influenced by pH and the concentration of other ions. chemrxiv.org Such studies are essential for understanding how these molecules behave in a complex biological milieu.

Density Functional Theory (DFT) Studies on this compound Reactivity and Mechanisms

DFT is a highly versatile and accurate computational method for investigating the electronic structure and reactivity of molecules. It is widely used to study reaction mechanisms, predict spectroscopic properties, and rationalize experimental observations. mdpi.comdergipark.org.tr

Transition State Calculations for Elucidating Reaction Pathways

Understanding a chemical reaction requires characterizing not just the reactants and products, but also the high-energy transition state (TS) that connects them. DFT calculations are instrumental in locating the TS for a given reaction and calculating its energy, known as the activation energy.

For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, DFT calculations were used to explain the observed regioselectivity. mdpi.com The study calculated the activation energies for nucleophilic attack at the C2 and C4 positions of the quinazoline (B50416) ring. The results showed a lower activation energy for attack at the C4 position, which aligns with the experimental finding that the 4-amino-substituted product is preferentially formed. mdpi.com Similar transition state calculations could be applied to 4-amino-6-chloroquinoline to predict its reactivity in nucleophilic aromatic substitution (SNAr) and other reactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and interpretation of experimental spectra. dergipark.org.tr

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can compute the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved. A DFT study on 6-chloroquinoline (B1265530) successfully assigned the vibrational modes, noting that C-H stretching vibrations appear in the 3010–3072 cm⁻¹ range, while in-plane and out-of-plane bending modes are found between 1000–1300 cm⁻¹ and 750–1000 cm⁻¹, respectively. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net These theoretical values are often in excellent agreement with experimental data and are invaluable for assigning signals in complex molecules and confirming their structure. For 6-chloroquinoline, calculated chemical shifts showed good correlation with the experimental NMR data. dergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. dergipark.org.tr This method provides the excitation energies and oscillator strengths for the transitions, allowing for the assignment of the observed absorption bands to specific electronic transitions, often of the π → π* or n → π* type within the aromatic system.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₇ClN₂·HCl |

| 4-Amino-7-chloroquinoline | C₉H₇ClN₂ |

| Chloroquine | C₁₈H₂₆ClN₃ |

| Hydroxychloroquine | C₁₈H₂₆ClN₃O |

| 6-Chloroquinoline | C₉H₆ClN |

| 2,4-Dichloroquinazoline | C₈H₄Cl₂N₂ |

Computational Analysis of Structure-Reactivity Relationships (SAR) in Synthetic Transformations

The synthesis of 4-aminoquinoline derivatives, including this compound, is a well-established field, yet it continues to benefit from computational analysis to enhance efficiency and explore novel molecular architectures. Computational chemistry offers powerful tools to investigate the relationship between the structure of a molecule and its reactivity in synthetic transformations. This allows for a deeper understanding of reaction mechanisms and the prediction of how structural modifications will influence the ease and outcome of a chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) models, which are traditionally used for predicting biological activity, can also be adapted to model and predict synthetic outcomes. ajol.infonih.gov By correlating molecular descriptors with reactivity, these models can guide the selection of starting materials and reaction conditions. For the 4-aminoquinoline scaffold, descriptors such as the electronic properties of substituents on the quinoline ring and the nucleophilicity of the amine are critical in determining the course of synthetic transformations. acs.org

Prediction of Synthetic Accessibility (PSA) of this compound Derivatives

The prediction of synthetic accessibility (PSA) is a crucial step in computational drug design and chemical synthesis planning. It involves evaluating how easily a hypothetical molecule can be synthesized. For derivatives of this compound, PSA is largely governed by the feasibility of the reactions used to introduce new functional groups onto this core structure.

The most common synthetic route to 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) with a suitable amine. frontiersin.org The reactivity of this process is highly dependent on the electronic nature of the quinoline ring and the properties of the incoming amine. Computational models can predict the ease of this reaction by calculating parameters such as the partial atomic charge on the carbon at the 4-position and the energy of the lowest unoccupied molecular orbital (LUMO) of the 4-chloroquinoline precursor.

While a specific numerical "synthetic accessibility score" is not commonly published in the literature for individual compounds, the principles of PSA can be illustrated through a qualitative and comparative analysis of different synthetic strategies. For instance, the synthesis of derivatives with complex side chains can be assessed based on the availability and reactivity of the corresponding amines.

Below is a data table illustrating how different synthetic strategies for 4-aminoquinoline derivatives can be compared in terms of their predicted accessibility.

| Derivative Type | Synthetic Strategy | Key Computational Considerations | Predicted Synthetic Accessibility |

| Simple Alkylamino Derivatives | Direct coupling of 4,7-dichloroquinoline (B193633) with an alkylamine. frontiersin.org | Nucleophilicity of the amine, steric hindrance. | High |

| Arylamino Derivatives | Palladium-catalyzed coupling or harsh SNAr conditions. frontiersin.org | Higher activation energy for SNAr, catalyst efficiency. | Moderate to High |

| Derivatives with Functionalized Side Chains | Multi-step synthesis of the side chain prior to coupling with the quinoline core. nih.gov | Compatibility of functional groups with coupling conditions. | Moderate |

| Heterocyclic-fused Derivatives | Inter- or intramolecular cyclization/annulation reactions. frontiersin.org | Complexity of starting materials, regioselectivity of cyclization. | Low to Moderate |